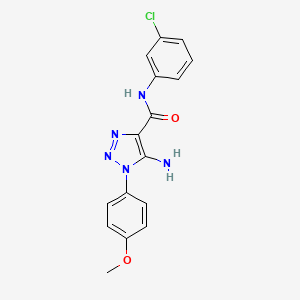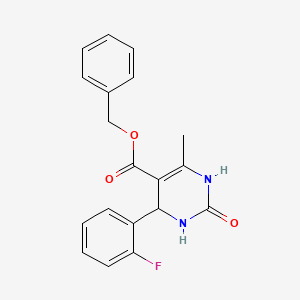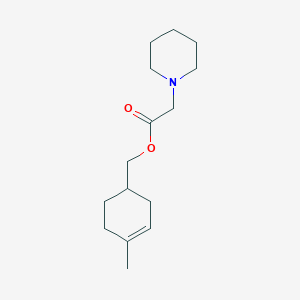![molecular formula C23H30O4 B4989025 1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)
1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene is a chemical compound also known as IPEE or GW0742. It belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been studied extensively for its potential therapeutic applications in various diseases.
Mécanisme D'action
IPEE exerts its effects through the activation of PPAR delta, a nuclear receptor that regulates various metabolic processes such as lipid metabolism, glucose metabolism, and inflammation. The activation of PPAR delta by IPEE leads to the upregulation of genes involved in lipid metabolism, glucose metabolism, and anti-inflammatory processes.
Biochemical and physiological effects:
IPEE has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism in animal models of diabetes. In cancer, IPEE has been shown to inhibit the growth of various cancer cells and induce apoptosis. In cardiovascular diseases, IPEE has been shown to reduce atherosclerosis and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using IPEE in lab experiments include its high potency and selectivity for PPAR delta, its ability to activate PPAR delta in various cell types and tissues, and its potential therapeutic applications in various diseases. The limitations of using IPEE in lab experiments include its high cost, the need for specialized equipment and expertise for its synthesis, and the potential for off-target effects.
Orientations Futures
1. Further studies are needed to understand the molecular mechanisms underlying the effects of IPEE on insulin sensitivity, inflammation, and lipid metabolism.
2. The potential therapeutic applications of IPEE in other diseases such as neurodegenerative diseases and metabolic disorders need to be explored.
3. The development of more potent and selective PPAR delta agonists based on the structure of IPEE is needed.
4. The potential side effects of long-term use of IPEE need to be investigated in preclinical and clinical studies.
5. The development of novel drug delivery systems for IPEE to improve its pharmacokinetic properties and reduce its potential side effects is needed.
Méthodes De Synthèse
The synthesis of IPEE involves several steps starting from commercially available starting materials. The first step involves the protection of the phenol group using tert-butyldimethylsilyl chloride. The next step involves the reaction of the protected phenol with 2-(2-bromoethoxy)ethyl bromide to obtain the intermediate. The final step involves the deprotection of the phenol group using tetra-n-butylammonium fluoride to obtain IPEE.
Applications De Recherche Scientifique
IPEE has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid metabolism in animal models of diabetes. In cancer, IPEE has been shown to inhibit the growth of various cancer cells and induce apoptosis. In cardiovascular diseases, IPEE has been shown to reduce atherosclerosis and improve cardiac function.
Propriétés
IUPAC Name |
2-methoxy-1-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-5-6-19-7-12-22(23(17-19)24-4)27-16-14-25-13-15-26-21-10-8-20(9-11-21)18(2)3/h5-12,17-18H,13-16H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTBXFINYBQOIX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-1-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)



![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)
![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)



![N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4989004.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4989023.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4989029.png)